molecular formula C14H13NO2S B5564175 1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone

1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone

Cat. No.: B5564175
M. Wt: 259.33 g/mol
InChI Key: DSOVEFGEVNNEBW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone is a useful research compound. Its molecular formula is C14H13NO2S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone is 259.06669983 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone serves as a precursor or a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of Schiff bases, which are known for their wide applications, including corrosion inhibitors for carbon steel in acidic environments. The Schiff base derivatives, such as 2-((pyridin-2-ylimino)methyl)phenol, exhibit significant corrosion inhibition efficiency, which is highly influenced by their chemical structures (Hegazy et al., 2012).

Photophysical Evaluation and Fluorescence

The structural features of 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone analogs have been explored for their potential in creating highly emissive fluorophores. Studies on 2-pyridone tautomeric analogs, including methoxypyridine, reveal that modifications to the substituents can significantly enhance fluorescence properties in both solution and solid states. These findings indicate the potential for developing novel materials for optical applications (Hagimori et al., 2019).

Catalysis and Chemical Reactions

The compound has found use in catalytic processes, such as the enantioselective oxa-Michael addition reaction of ethanone oxime to various α,β-unsaturated aldehydes. This application is facilitated by chiral N,N′-dioxide-FeSO4 complexes, demonstrating the compound's versatility in asymmetric synthesis and its potential in producing enantiomerically enriched products (Chang et al., 2008).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of Schiff bases derived from 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone. These studies highlight the compound's role in generating derivatives with notable antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Puthran et al., 2019).

Environmental and Material Science Applications

In material science, derivatives of 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone have been investigated for their conductive properties. Polymers synthesized from this compound have shown promise in applications requiring electrical conductivity, highlighting its potential in the development of new materials for electronics and sensor technology (Pandule et al., 2014).

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-12-7-5-11(6-8-12)13(16)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOVEFGEVNNEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.